1H-pyrrolo[2,3-b]pyridin-3-amine - 189882-31-3

1H-pyrrolo[2,3-b]pyridin-3-amine

Catalog Number: EVT-362180
CAS Number: 189882-31-3
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Pyrrolo[2,3-b]pyridin-3-amine, also known as 7-azaindole-3-amine, is a heterocyclic aromatic amine that belongs to the class of azaindoles. Azaindoles are bioisosteres of indoles and purines, making them valuable building blocks in medicinal chemistry. [] 1H-Pyrrolo[2,3-b]pyridin-3-amine and its derivatives have attracted considerable attention in scientific research due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. They have been investigated as potential therapeutic agents for various diseases, making them a subject of significant interest in drug discovery and development.

Synthesis Analysis
  • Modifications of Madelung and Fischer Syntheses: These classic methods involve the cyclization of appropriately substituted pyrroles or pyridines to form the pyrrolo[2,3-b]pyridine core. []
  • Multicomponent Reactions: SnCl2-catalyzed multicomponent reactions provide a facile and efficient approach to synthesize 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines. This method offers high chemo- and regioselectivity while being atom-economic. [, ]
  • Palladium-Catalyzed Reactions: Palladium-catalyzed cyanation followed by reduction offers a practical approach for introducing the aminomethyl moiety in the synthesis of specific derivatives. []
Molecular Structure Analysis

1H-Pyrrolo[2,3-b]pyridin-3-amine consists of a fused pyrrole and pyridine ring system with an amino group at the 3-position of the pyrrole ring. The molecule is generally planar, and the nitrogen atoms in both rings can participate in hydrogen bonding interactions. Crystal structure analysis of various derivatives revealed insights into their conformations and intermolecular interactions, providing valuable information for understanding their structure-activity relationships. [, , ]

Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring makes the molecule susceptible to electrophilic attack, primarily at the 3-position. Examples include nitration, nitrosation, bromination, and iodination. []
  • Condensation Reactions: Reactions with aldehydes lead to the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. []
  • Cycloaddition Reactions: Microwave-assisted reactions with sodium azide or azidotrimethylsilane can induce cycloaddition-ring expansion, leading to naphthyridin-2(1H)-one derivatives. []
  • Coupling Reactions: The amino group can participate in coupling reactions, enabling the formation of amides, ureas, and other derivatives. [, , ]
  • N-Alkylation: The nitrogen atom in the pyrrole ring can be alkylated, leading to N-substituted derivatives with altered physicochemical properties. [, ]
Mechanism of Action
  • Kinase Inhibition: Many derivatives exhibit potent inhibitory activity against various kinases, including CDK9/cyclin T1, [] hDHODH, [] JAK3, [] PI3K/mTOR, [] Rho-kinase, [, ] and FGFR. [] They often compete with ATP for binding to the kinase active site.
  • HIV-1 Attachment Inhibition: Some derivatives interfere with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, preventing viral attachment and entry. [, ]
  • Immunomodulation: JAK3 inhibitors derived from 1H-pyrrolo[2,3-b]pyridin-3-amine can modulate immune responses by suppressing interleukin-2-stimulated T cell proliferation. []
Applications
  • Anticancer Agents: Numerous derivatives show potent antiproliferative activity against various cancer cell lines, including breast cancer, [] cervical cancer, [] colorectal cancer, [] glioma, [] and peritoneal mesothelioma. []
  • Antiviral Agents: Derivatives targeting HIV-1 attachment have shown promise as potential therapeutics for HIV/AIDS. [, ]
  • Immunomodulators: JAK3 inhibitors hold potential for treating immune-related diseases, including organ transplant rejection. []
  • Anti-inflammatory Agents: Rho-kinase inhibitors have been investigated for treating hypertension and other cardiovascular diseases. [, ]
  • Corrosion Inhibitors: Some derivatives exhibit corrosion-inhibiting properties, particularly for steel in acidic environments. []

2-Amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester

  • Compound Description: This compound serves as a starting material in the synthesis of a series of benzothiophenes with antitumor and antioxidant activities. [] Specifically, it undergoes cyanoacylation to yield a key intermediate, cyanoacetamide 2. []
  • Relevance: This compound shares a structural resemblance to 1H-pyrrolo[2,3-b]pyridin-3-amine in that both possess a bicyclic nitrogen-containing heterocycle. The key difference lies in the additional benzene ring fused to the pyrrole moiety in 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester, forming a benzothiophene system. []
  • Compound Description: Derived from 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester, this cyanoacetamide serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including substituted 2-iminocoumarins, acrylamides, hydrazone derivatives, and pyridopyrazolotriazines. []
  • Relevance: While not directly containing the core structure of 1H-pyrrolo[2,3-b]pyridin-3-amine, this compound represents a key intermediate derived from a structurally related starting material and utilized in synthesizing a diverse library of heterocycles. []
  • Compound Description: These compounds, synthesized via Knoevenagel condensation using cyanoacetamide 2, represent a class of heterocyclic compounds with potential biological activity. []
  • Relevance: Though structurally distinct from 1H-pyrrolo[2,3-b]pyridin-3-amine, these compounds highlight the synthetic utility of a related intermediate (cyanoacetamide 2) in accessing diverse heterocyclic scaffolds. []

Acrylamides (7a, 7b)

  • Compound Description: Synthesized via Knoevenagel condensation using cyanoacetamide 2, these acrylamides did not yield the desired pyrazoles (8a, 8b) upon treatment with phenylhydrazine. []
  • Relevance: Although not directly containing the 1H-pyrrolo[2,3-b]pyridin-3-amine core, these compounds represent another class of heterocyclic compounds derived from a common, structurally related intermediate. []

Hydrazone Derivatives (9, 10)

  • Compound Description: These compounds result from coupling cyanoacetamide 2 with various amines, showcasing the versatility of this intermediate in generating diverse heterocyclic structures. [] Notably, hydrazone derivative 10 undergoes cyclization to afford the pyridopyrazolotriazine 11. []
  • Relevance: While not sharing the exact core structure of 1H-pyrrolo[2,3-b]pyridin-3-amine, these compounds demonstrate the synthetic potential of a related intermediate in constructing complex heterocycles. []

Pyridopyrazolotriazine 11

  • Compound Description: This tricyclic heterocyclic compound is obtained through the cyclization of hydrazone derivative 10, showcasing the potential for generating complex structures from simpler, related intermediates. []
  • Relevance: Although structurally distinct from 1H-pyrrolo[2,3-b]pyridin-3-amine, this compound highlights the synthetic utility of a related intermediate in accessing diverse heterocyclic frameworks. []

Dimethylaminoacrylamide 12

  • Compound Description: This compound, formed by reacting cyanoacetamide 2 with dimethylformamide-dimethylacetal (DMF-DMA), undergoes transamination with an amine to yield pyrazole 13. []
  • Relevance: Similar to other compounds in this list, while not possessing the core structure of 1H-pyrrolo[2,3-b]pyridin-3-amine, this compound exemplifies the synthetic versatility of a related intermediate in constructing diverse heterocyclic compounds. []

Pyrazole 13

  • Compound Description: This compound results from the transamination of dimethylaminoacrylamide 12. Attempts to cyclize it in acetic acid or pyridine were unsuccessful. []
  • Relevance: Though not directly containing the 1H-pyrrolo[2,3-b]pyridin-3-amine framework, this pyrazole derivative represents another heterocyclic compound derived from a common, structurally related intermediate. []

6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240)

  • Compound Description: This compound is a positron emission tomography (PET) imaging agent developed for quantifying neurofibrillary tangles (NFTs). It exhibits high specificity and selectivity for binding to NFTs. [, , , ]
  • Relevance: This compound shares a crucial structural feature with 1H-pyrrolo[2,3-b]pyridin-3-amine: the pyrrolopyridine moiety. [(18)F]-MK-6240 incorporates a 1H-pyrrolo[2,3-c]pyridin-1-yl group within its structure, highlighting the relevance of this specific heterocyclic motif in medicinal chemistry. [, , , ]

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

  • Compound Description: Pexidartinib, available as a dihydrochloride dihydrate salt, acts as a colony-stimulating factor 1 receptor (CSF-1R) inhibitor. [, , ]
  • Relevance: This compound displays a direct structural connection to 1H-pyrrolo[2,3-b]pyridin-3-amine. Pexidartinib incorporates a 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl group as a key structural element. [, , ] This close structural similarity underscores the significance of the pyrrolopyridine scaffold in medicinal chemistry and its application in targeting specific biological pathways.

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. []
  • Relevance: This compound exhibits a direct structural relationship with 1H-pyrrolo[2,3-b]pyridin-3-amine. It contains a 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl group within its structure, highlighting the importance of the pyrrolopyridine motif in drug design. []
  • Compound Description: These two compounds are structurally very similar derivatives containing a 1H-pyrrolo[2,3-b]pyridine core. [, ]
  • Relevance: These compounds are directly related to 1H-pyrrolo[2,3-b]pyridin-3-amine by sharing the 1H-pyrrolo[2,3-b]pyridine core structure, differing in the substitutions at the 4 and 5 positions. [, ] These compounds further emphasize the importance of this specific heterocyclic motif in medicinal chemistry.

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

  • Compound Description: Compound w2 demonstrates promising inhibitory activity against human dihydroorotate dehydrogenase (hDHODH). []
  • Relevance: This compound incorporates a 1H-pyrrolo[2,3-b]pyridin-3-yl group as a key structural component, directly linking it to 1H-pyrrolo[2,3-b]pyridin-3-amine. []

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

  • Compound Description: PLX5622 is a CSF-1R inhibitor used in glioma studies. []
  • Relevance: This compound shares a structural connection with 1H-pyrrolo[2,3-b]pyridin-3-amine through the inclusion of a 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl moiety. []

15. 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6) and Derivatives* Compound Description: Compound 7d-6 and its derivatives exhibit potent inhibitory activity against platelet-derived growth factor-beta receptor (PDGF-betaR). Notably, derivative 7d-9 shows high selectivity for PDGF-betaR. []* Relevance: This series of compounds incorporates a 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl group, directly relating them to 1H-pyrrolo[2,3-b]pyridin-3-amine. []

16. 2-[[4-[6-(Isopropylamino)pyrimidin-4-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]ethanol* Compound Description: This compound emerged as a potential anticancer agent targeting CDK9/cyclin T1 kinase through ligand- and structure-based pharmacophore modeling and docking studies. []* Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 1H-pyrrolo[2,3-b]pyridin-3-amine, highlighting the relevance of this core structure in developing anticancer agents. []

17. 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones* Compound Description: These compounds serve as exocyclic methylene lactamyl Michael acceptors in rhodium-catalyzed asymmetric 1,4-addition reactions with arylboronic acids. []* Relevance: These compounds share the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-pyrrolo[2,3-b]pyridin-3-amine, emphasizing the versatility of this scaffold in various chemical reactions. []

18. 3- and 4-Amino-Naphthyridin-2(1H)-one Derivatives* Compound Description: These compounds are synthesized via a ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane. []* Relevance: While not directly containing the core structure of 1H-pyrrolo[2,3-b]pyridin-3-amine, these compounds are synthesized from closely related precursors, highlighting the synthetic potential of modifying this class of heterocycles. []

19. 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine* Compound Description: This compound is a selective Rho-kinase inhibitor. []* Relevance: This compound incorporates a 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl group, directly linking it to 1H-pyrrolo[2,3-b]pyridin-3-amine. []

20. N-(3-Fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide* Compound Description: This compound is a Type II DFG-out inhibitor for RIPK3 kinase. []* Relevance: Similar to other compounds, this molecule incorporates a 1H-pyrrolo[2,3-b]pyridin-4-yloxy group, emphasizing the continued relevance of this specific heterocyclic motif within medicinal chemistry. []

21. 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine and 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine * Compound Description: These two compounds represent simple examples of molecules featuring the 1H-pyrrolo[2,3-b]pyridine core. [, ]* Relevance: These compounds are directly related to 1H-pyrrolo[2,3-b]pyridin-3-amine as they share the 1H-pyrrolo[2,3-b]pyridine core structure. [, ]

22. 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (8o) * Compound Description: Compound 8o is a novel PI3K/mTOR dual inhibitor with promising antitumor efficacy. []* Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridin-6-yl moiety, linking it to 1H-pyrrolo[2,3-b]pyridin-3-amine through the shared pyrrolopyridine core. []

23. 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)* Compound Description: BMS-378806 is a HIV-1 attachment inhibitor that disrupts CD4-gp120 interactions. []* Relevance: This compound features a 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, directly relating it to 1H-pyrrolo[2,3-b]pyridin-3-amine through the shared pyrrolopyridine core structure. []

24. 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)quinolines* Compound Description: This class of compounds is synthesized via a SnCl2-catalyzed multicomponent reaction. [, ]* Relevance: These compounds are structurally related to 1H-pyrrolo[2,3-b]pyridin-3-amine through the presence of the 1H-pyrrolo[2,3-b]pyridin-3-yl group within their structure. [, ]

25. 3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)* Compound Description: Compound 22 is a potent type II CDK8 inhibitor that shows significant antitumor activity against colorectal cancer. []* Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridin-5-yl group, linking it structurally to 1H-pyrrolo[2,3-b]pyridin-3-amine through the shared pyrrolopyridine core. []

26. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one* Compound Description: This compound is a polyheterocyclic compound synthesized via a multistep process. []* Relevance: While this compound is based on a pyrrolo[3,4-b]pyridine core, its structural similarity to the 1H-pyrrolo[2,3-b]pyridin-3-amine scaffold highlights the versatility and prevalence of this class of heterocycles in drug design. []

27. Phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone * Compound Description: This compound is a dichloro-substituted pyrrolopyridine derivative. []* Relevance: This compound is structurally related to 1H-pyrrolo[2,3-b]pyridin-3-amine through its 1H-pyrrolo[2,3-b]pyridine core, further exemplifying the diverse functionalities that can be incorporated into this scaffold. []

28. 6-Cycloamino-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)imidazo[1,2-b]pyridazine Derivatives* Compound Description: This series of derivatives represents a class of compounds designed for therapeutic applications. []* Relevance: These derivatives are structurally related to 1H-pyrrolo[2,3-b]pyridin-3-amine through their shared 1H-pyrrolo[2,3-b]pyridin-4-yl moiety, underscoring the significance of this structural element in medicinal chemistry. []

29. 4-Amino-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine Derivatives* Compound Description: This series of compounds serves as cGMP modulators for treating cardiovascular diseases. []* Relevance: These derivatives, though structurally distinct from 1H-pyrrolo[2,3-b]pyridin-3-amine, showcase the therapeutic potential of pyrrolopyridine-based compounds in addressing various disease states. []

30. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines (Nortopsentin Analogues)* Compound Description: These nortopsentin analogues exhibit antiproliferative activity against various human tumor cell lines. []* Relevance: These analogues are structurally related to 1H-pyrrolo[2,3-b]pyridin-3-amine through their shared 1H-pyrrolo[2,3-b]pyridine core, highlighting the importance of this scaffold in designing anticancer agents. []

31. 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile* Compound Description: This compound acts as an efficient corrosion inhibitor for C38 steel in hydrochloric acid solutions. []* Relevance: This compound showcases the diverse applications of pyrrolopyridine-based structures beyond the realm of medicinal chemistry. While not directly related to 1H-pyrrolo[2,3-b]pyridin-3-amine in terms of biological activity, it underscores the versatility of this heterocyclic class. []

32. 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid* Compound Description: This compound serves as a key pharmaceutical intermediate. []* Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine-4-yl moiety, directly relating it to 1H-pyrrolo[2,3-b]pyridin-3-amine through the shared pyrrolopyridine core structure. []

33. N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)* Compound Description: VU0418506 acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). []* Relevance: While structurally distinct from 1H-pyrrolo[2,3-b]pyridin-3-amine, this compound highlights the potential of exploring different heterocyclic scaffolds, such as pyrazolo[4,3-b]pyridine, in drug discovery. []

Properties

CAS Number

189882-31-3

Product Name

1H-pyrrolo[2,3-b]pyridin-3-amine

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2,(H,9,10)

InChI Key

HCTKTFWOSSBSIL-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2N)N=C1

Canonical SMILES

C1=CC2=C(NC=C2N)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.